molecular formula C18H11F4N5O2 B2492403 6-[(4-Fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 888418-63-1

6-[(4-Fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2492403
CAS RN: 888418-63-1
M. Wt: 405.313
InChI Key: BDLYOUNMUKODRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolopyrimidines typically involves condensation reactions that combine different organic precursors to form the desired heterocyclic compound. For compounds similar to 6-[(4-Fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one, the synthetic route might involve steps such as the treatment of chloro-triazolopyrimidin-amine with an alcohol, thiol, or alkylamine to yield the final products with specific substituents enhancing the compound's chemical properties (Zhang et al., 2007).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines, including our compound of interest, is characterized by the presence of a triazole ring fused to a pyrimidinone structure. This fusion contributes to the compound's stability and reactivity. X-ray diffraction techniques are often used to determine the precise geometry of such molecules, providing insights into their potential interaction mechanisms with biological targets (Hu et al., 2011).

Chemical Reactions and Properties

Triazolopyrimidines participate in various chemical reactions, including cyclocondensation and Michael addition reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to produce derivatives with specific properties. The presence of fluorine atoms in the compound can significantly affect its chemical behavior, making it more reactive in certain types of chemical reactions due to the electron-withdrawing nature of fluorine (Divate & Dhongade-Desai, 2014).

Physical Properties Analysis

The physical properties of triazolopyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure. The incorporation of fluorine atoms and trifluoromethoxy groups can enhance the compound's lipophilicity, potentially improving its pharmacokinetic properties. Detailed analysis of these properties is essential for understanding the compound's behavior in different environments and for its formulation into usable drug forms.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, acidity/basicity, and potential for forming bonds with biological targets, are key to its application in medicinal chemistry. Studies on similar compounds have shown that the triazolopyrimidine core can interact with various enzymes and receptors, influencing their activity. These interactions are often explored through computational modeling and biochemical assays to predict the compound's efficacy and selectivity (Kumar et al., 2011).

Scientific Research Applications

Anticancer Activity

Compounds structurally similar to 6-[(4-Fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one have been synthesized and evaluated for their anticancer properties. For instance, triazolopyrimidines have been studied for their unique mechanism of tubulin inhibition, showcasing anticancer activity by promoting tubulin polymerization in vitro without binding competitively with paclitaxel. They inhibit the binding of vincas to tubulin and have shown potential in overcoming resistance attributed to several multidrug resistance transporter proteins, demonstrating efficacy in tumor growth inhibition in nude mouse xenograft models when administered orally or intravenously (Zhang et al., 2007).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Derivatives containing the triazolopyrimidine ring have been synthesized and exhibited antibacterial activity against various microbial strains, including Gram-positive and Gram-negative bacteria. The structural characterization and spectroscopic analysis of these compounds have been detailed, and their antibacterial efficacy has been evaluated, demonstrating potential as antimicrobial agents (Lahmidi et al., 2019).

Supramolecular Chemistry

The chemical framework of triazolopyrimidines has also found applications in supramolecular chemistry. Novel pyrimidine derivatives have been synthesized and investigated as suitable ligands for co-crystallization, forming solid compounds with extensive hydrogen-bonding intermolecular interactions. These compounds incorporate macrocyclic cations and demonstrate the potential for creating complex supramolecular architectures (Fonari et al., 2004).

Phosphodiesterase Inhibition

Additionally, the triazolopyrimidine scaffold has been utilized in the design and synthesis of phosphodiesterase 1 (PDE1) inhibitors. These compounds have been evaluated for their inhibitory potency, selectivity, and physicochemical properties, showing promise in the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Anti-inflammatory and Antioxidant Properties

Research has also explored the anti-inflammatory and antioxidant properties of related compounds. Triazolothiadiazoles, for example, have shown dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines and potential as potent antioxidants, compared to standard drugs, in various radical scavenging assays (Sunil et al., 2010).

properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4N5O2/c19-12-3-1-11(2-4-12)9-26-10-23-16-15(17(26)28)24-25-27(16)13-5-7-14(8-6-13)29-18(20,21)22/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLYOUNMUKODRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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